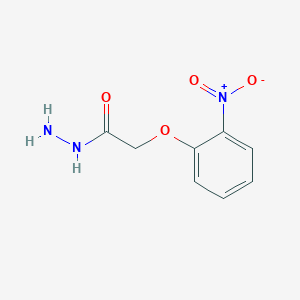
2-(2-Nitrophenoxy)acetohydrazide
Vue d'ensemble
Description
2-(2-Nitrophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical Properties
- Synthesis and Characterization: 2-(2-Nitrophenoxy)acetohydrazide derivatives have been synthesized and studied for their nonlinear optical properties. These compounds demonstrate potential for optical device applications, including optical limiters and switches, due to their effective two-photon absorption behavior (Naseema et al., 2010).
Urease Inhibition
- Structural Analysis and Inhibition Activity: Derivatives of this compound exhibit significant urease inhibitory activities, as indicated by their crystal structures and IC50 values. This suggests their potential application in treating diseases related to urease enzyme activity (Sheng et al., 2015).
Bioactivity of Metal Complexes
- Synthesis of Metal Complexes: Research has explored the synthesis of metal complexes with this compound derivatives, revealing their diverse bioactivities against bacteria and fungi. These complexes offer potential applications in antimicrobial treatments (Shakdofa et al., 2017).
Photocatalytic Applications
- Photocatalytic Degradation: There is evidence of this compound derivatives being used in photocatalytic degradation processes, particularly in environmental applications involving water treatment and pollution control (Jallouli et al., 2017).
Anticancer Activities
- Synthesis and Evaluation as Anticancer Agents: Certain derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, indicating their possible use in cancer therapy (Şenkardeş et al., 2021).
Corrosion Inhibition
- Synthesis for Corrosion Inhibition: Studies have been conducted on synthesizing this compound derivatives for corrosion inhibition, particularly in sea water, which could be significant in industrial applications (Ahmed, 2018).
Antileishmanial Activity
- Evaluation Against Leishmania Donovani: New analogues of this compound have been synthesized and tested for their antileishmanial activity, showing promise as potential therapeutics for leishmaniasis (Ahsan et al., 2016).
Propriétés
IUPAC Name |
2-(2-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJSDSZEWQPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352126 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77729-22-7 | |
| Record name | 2-(2-nitrophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)





![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)



